Cas no 62-59-9 (Cevadine)

Cevadine structure
Nome del prodotto:Cevadine
Cevadine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cevane-3,4,12,14,16,17,20-heptol,4,9-epoxy-, 3-[(2Z)-2-methyl-2-butenoate], (3b,4a,16b)-
- VERATRINE
- VERATRINE(RG)
- (z)-te
- 3-(2-methyl-2-butenoate)
- Cevadene
- cevadin
- CEVADINE
- 62-59-9
- 4,12,14,16,17,20-Hexahydroxy-4,9-epoxycevan-3-yl 2-methylbut-2-enoate
- FT-0701684
- DTXSID50861603
- NS00008468
- CEVADINE [WHO-DD]
- Cevane-3,4,12,14,16,17,20-heptol, 4,9-epoxy-, 3-(2-methyl-2-butenoate), (3beta(Z),4alpha,16beta)-
- EINECS 200-545-6
- Spectrum5_000732
- CEVADINE [MI]
- Cevane-3.beta.,4.beta.,12,14,16.beta.,17,20-heptol, 4,9-epoxy-, 3-(2-methylcrotonate), (Z)-
- 4-21-00-06820 (Beilstein Handbook Reference)
- Veratrine (crystallized) (VAN)
- NSC-93767
- (Z)-4-alpha,9-Epoxycevane-3-beta,4,12,14,16-beta,17,20-heptol 3-(2-methyl-2-butenoate)
- IDI1_000856
- BSPBio_003121
- CHEMBL2163790
- Cevane-3,4,12,14,16,17,20-heptol, 4,9-epoxy-, 3-((2Z)-2-methyl-2-butenoate), (3beta,4alpha,16beta)-
- ERQ7M6C50B
- NCGC00178282-02
- AKOS040734629
- CHEBI:184034
- BRN 0072445
- 8051-02-3
- Q27277329
- Veratrine (crystallized)
- UNII-ERQ7M6C50B
- [(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate
- NSC 93767
- HY-N12093
- CEVANE-3,4,12,14,16,17,20-HEPTOL, 4,9-EPOXY-, 3-(2-METHYL-2-BUTENOATE), (3.BETA.(Z),4.ALPHA.,16.BETA.)-
- Spectrum5_000608
- Cevane-3-beta,4-beta,12,14,16-beta,17,20-heptol, 4,9-epoxy-, 3-(2-methylcrotonate), (Z)-
- s3250
- NCGC00178282-01
- (3.BETA.,4.ALPHA.,16.BETA.)-4,9-EPOXYCEVANE-3,4,12,14,16,17,20-HEPTOL 3-((2Z)-2-METHYL-2-BUTENOATE)
- NSC93767
- Cevane-3beta,4beta,12,14,16beta,17,20-heptol, 4,9-epoxy-, 3-(2-methylcrotonate), (Z)-
- SCHEMBL117846
- Cevane-3,4,12,14,16,17,20-heptol, 4,9-epoxy-, 3-((2Z)-2-methyl-2-butenoate), (3.beta.,4.alpha.,16.beta.)-
- BSPBio_002258
- CS-0891660
- Cevane-3.beta.,4.beta.,12,14,16.beta.,17,20-heptol, 4,9-epoxy-, 3-((Z)-2-methylcrotonate), (Z)-
- Caustic barley (Salt/Mix)
- .alpha.-Veratrine
- DBUCFOVFALNEOO-HWBIYQLFSA-N
- (3BETA,4ALPHA,16BETA)-4,9-EPOXYCEVANE-3,4,12,14,16,17,20-HEPTOL 3-((2Z)-2-METHYL-2-BUTENOATE)
- Cevadilla (Salt/Mix)
- Cevane-3beta,4beta,12,14,16beta,17,20-heptol, 4,9-epoxy-, 3-((Z)-2-methylcrotonate), (Z)-
- DTXCID6032192
- (Z)-4-.alpha.,9-Epoxycevane-3-.beta.,4,12,14,16-.beta.,17,20-heptol 3-(2-methyl-2-butenoate)
- alpha-Veratrine
- DA-68562
- Cevadine (6CI,7CI); Cevane-3,4,12,14,16,17,20-heptol, 4,9-epoxy-, 3-(2-methyl-2-butenoate), [3ss(Z),4a,16ss]-; Cevane-3ss,4ss,12,14,16ss,17,20-heptol, 4,9-epoxy-, 3-(2-methylcrotonate), (Z)- (8CI); Cevadin; NSC 93767; Cevane-3,4,12,14,16,17,20-heptol, 4,9-epox
- ((1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo(12.12.0.02,11.04,9.015,25.018,23.019,25)hexacosan-22-yl) (Z)-2-methylbut-2-enoate
- DTXSID4058237
- Cevadine
-
- Inchi: InChI=1S/C32H49NO9/c1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36/h6,17,19-24,34,36-40H,7-16H2,1-5H3
- Chiave InChI: DBUCFOVFALNEOO-UHFFFAOYSA-N
- Sorrisi: CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C
Proprietà calcolate
- Massa esatta: 591.34100
- Massa monoisotopica: 591.34073214g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 42
- Conta legami ruotabili: 3
- Complessità: 1230
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 14
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.6
- Superficie polare topologica: 160Ų
Proprietà sperimentali
- Densità: 1.41±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 213,5 °C (decomposizione)
- Punto di ebollizione: 645.69°C (rough estimate)
- Indice di rifrazione: 1.6310 (estimate)
- Solubilità: Quasi insolubile (0,04 g/l) (25°C),
- PSA: 160.15000
- LogP: 0.92910
- Rotazione specifica: D20 +12.8° (c = 3.2 in alc)
Cevadine Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:UN 1544
- Classe di pericolo:6.1(a)
- Tossicità:LD50 i.p. in mice: 3.5 mg/kg (Swiss, Bauer)
- Gruppo di imballaggio:II
- PackingGroup:II
- Condizioni di conservazione:Sealed in dry,2-8°C(BD106042)
- Termine di sicurezza:6.1(a)
- Gruppo di imballaggio:II
- Livello di pericolo:6.1(a)
Cevadine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
PhytoLab | 82921-250mg |
Cevadine |
62-59-9 | ≥ 95.0 % | 250mg |
€6035 | 2023-10-25 | |
PhytoLab | 82921-500mg |
Cevadine |
62-59-9 | ≥ 95.0 % | 500mg |
€11360 | 2023-10-25 | |
TRC | C291400-0.5mg |
Cevadine |
62-59-9 | 0.5mg |
$ 165.00 | 2022-04-01 | ||
TRC | C291400-.5mg |
Cevadine |
62-59-9 | .5mg |
$ 201.00 | 2023-04-18 | ||
PhytoLab | 82921-1000mg |
Cevadine |
62-59-9 | ≥ 95.0 % | 1000mg |
€21300 | 2023-10-25 | |
TRC | C291400-2.5mg |
Cevadine |
62-59-9 | 2.5mg |
$ 913.00 | 2023-04-18 | ||
TRC | C291400-5mg |
Cevadine |
62-59-9 | 5mg |
$ 1200.00 | 2023-09-08 | ||
PhytoLab | 82921-50mg |
Cevadine |
62-59-9 | ≥ 95.0 % | 50mg |
€1278 | 2023-10-25 |
Cevadine Letteratura correlata
-
1. CLXXXVII.—Cevadine. Part IAlexander Killen Macbeth,Robert Robinson J. Chem. Soc. Trans. 1922 121 1571
-
B. K. Blount J. Chem. Soc. 1935 122
-
K. J. Morgan,J. A. Barltrop Q. Rev. Chem. Soc. 1958 12 34
-
4. Steroidal alkaloids. Part III. The constitution and stereochemistry of cevineD. H. R. Barton,C. J. W. Brooks,P. de Mayo J. Chem. Soc. 1954 3950
-
5. XLVI.—The alkalo?ds of the veratrums. Part II. The alkalo?ds of Veratrum albumC. R. Alder Wright,A. P. Luff J. Chem. Soc. Trans. 1879 35 405
Categorie correlate
- Solventi e chimici organici Composti organici Lipidi e molecole simili ai lipidi Steroidi e derivati degli steroidi Alcaloidi di tipo Cerveratrum
- Solventi e chimici organici Composti organici Lipidi e molecole simili ai lipidi Steroidi e derivati degli steroidi alcaloidi steroidi Alcaloidi di tipo Cerveratrum
62-59-9 (Cevadine) Prodotti correlati
- 959577-53-8((3S,4R)-1-tert-butoxycarbonyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid)
- 68982-23-0(2,4-Diazabicyclo[3.1.0]hexane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester)
- 902298-75-3(6-fluoro-3-(4-methylbenzenesulfonyl)-1-(2-methylphenyl)methyl-1,4-dihydroquinolin-4-one)
- 2229175-85-1(2-Bromo-1-(3-fluoropyridin-4-yl)ethan-1-ol)
- 1235223-11-6(N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide)
- 52090-60-5(3-PYRIDINAMINE, 2-METHYL-6-PHENYL-)
- 2172446-53-4(1-3-(hydroxymethyl)oxolan-3-yl-3,3,5-trimethylcyclohexan-1-ol)
- 2198542-59-3(6-(pyridin-3-yl)-2-({1-2-(trifluoromethyl)benzoylazetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one)
- 2549008-83-3(4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine)
- 2171935-95-6(2,2,8,8-tetramethyl-7-(propan-2-yl)-6-oxa-10-azaspiro4.5decane)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso
